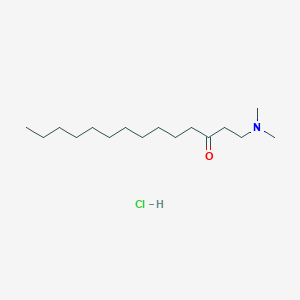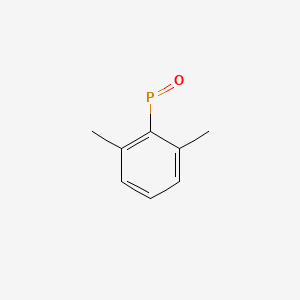
(2,6-Dimethylphenyl)phosphanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylphenyl)phosphanone is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (2,6-dimethylphenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)phosphanone typically involves the reaction of (2,6-dimethylphenyl)magnesium bromide with dichlorophenylphosphine. The reaction proceeds as follows:
(2,6-Dimethylphenyl)MgBr+Cl2PPh→(2,6-Dimethylphenyl)PPh+MgBrCl
This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The product is then purified by distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Dimethylphenyl)phosphanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2,6-Dimethylphenyl)phosphanone has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylphenyl)phosphanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparación Con Compuestos Similares
Dimethylphenylphosphine: Similar structure but lacks the (2,6-dimethyl) substitution.
Triphenylphosphine: Contains three phenyl groups instead of the (2,6-dimethylphenyl) group.
Diphenylphosphine: Contains two phenyl groups.
Uniqueness: (2,6-Dimethylphenyl)phosphanone is unique due to the presence of the (2,6-dimethylphenyl) group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in catalysis and organic synthesis .
Propiedades
Número CAS |
89982-87-6 |
|---|---|
Fórmula molecular |
C8H9OP |
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-phosphorosobenzene |
InChI |
InChI=1S/C8H9OP/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,1-2H3 |
Clave InChI |
GWWHXBYCORAELN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)P=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



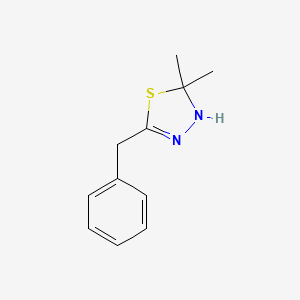

![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
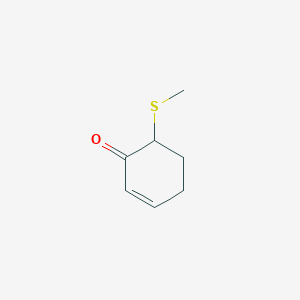
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)
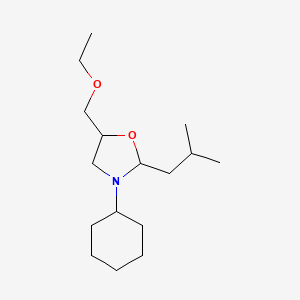
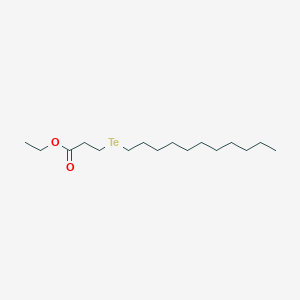


![5-Methylspiro[5.5]undec-1-en-3-one](/img/structure/B14390990.png)
![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)
